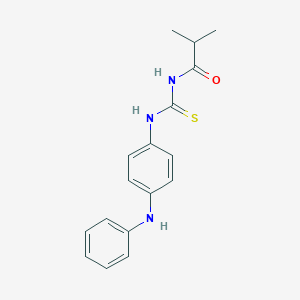![molecular formula C18H16N2O3S2 B319047 N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide](/img/structure/B319047.png)
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Fluorescence Binding Studies
- Synthesis and Fluorescence Binding : Novel derivatives, including compounds similar to N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide, have been synthesized and investigated for their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. These compounds are significant for understanding protein-ligand interactions, a critical aspect in drug design (Meng et al., 2012).
Antimicrobial Activities
- Antibacterial and Antifungal Potency : A range of heterocyclic sulfamoyl-phenyl-carboximidamides, structurally related to N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide, have been synthesized and displayed notable antibacterial properties. Some compounds in this class have shown promising antibacterial potency, highlighting their potential in addressing antibiotic resistance (Gobis et al., 2012).
Anticonvulsant and Antimicrobial Activities
- Evaluation of Anticonvulsant and Antimicrobial Properties : Substituted amide derivatives of Sulphonamides, akin to the structure of interest, have been studied for their anticonvulsant and antimicrobial activities. Some of these compounds have shown significant activity, indicating their potential use in therapeutic applications (Pal et al., 2017).
Analgesic and Anti-Inflammatory Activities
- Biological Activity Evaluation : Certain sulfamoyl-phenyl-carboxamide compounds have been assessed for their analgesic, anti-inflammatory, and antimicrobial activities. The results suggest that these compounds could be useful in the development of new therapeutic agents (Gein et al., 2019).
X-ray Crystallography and Molecular Structure
- Molecular Structure Analysis : Sulfonamide-derived compounds, including those structurally related to N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide, have been synthesized and characterized using techniques like X-ray crystallography. These studies are crucial for understanding the molecular structures and potential applications in various fields, including material sciences (Chohan & Shad, 2011).
Anti-Inflammatory Activity
- Synthesis and Anti-Inflammatory Analysis : Research on 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides, closely related to the compound of interest, has shown some degree of anti-inflammatory activity and less gastrointestinal side effects. This opens up possibilities for their use in medical applications (Cong Ri-gang, 2007).
Eigenschaften
Molekularformel |
C18H16N2O3S2 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O3S2/c1-20(15-6-3-2-4-7-15)25(22,23)16-11-9-14(10-12-16)19-18(21)17-8-5-13-24-17/h2-13H,1H3,(H,19,21) |
InChI-Schlüssel |
IQQMLKILFVGKEQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318964.png)
![Methyl 2-{[(isobutyrylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318966.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpropanamide](/img/structure/B318967.png)

![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318975.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318976.png)
![N-[(3-cyanophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318977.png)
![2-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B318978.png)
![N-[(4-cyanophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318982.png)
![2-methyl-N-[(4-phenoxyphenyl)carbamothioyl]propanamide](/img/structure/B318984.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318986.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318987.png)